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Compound of Interest

Compound Name: NO-30

Cat. No.: B3050570 Get Quote

Given that "NO-30" is not a standard designation for a single, well-defined molecule in

apoptosis research, this document provides detailed application notes for three potential

interpretations of the query, each of which is a significant tool in the study of programmed cell

death:

Tyrphostin AG30: A chemical inhibitor of the Epidermal Growth Factor Receptor (EGFR) that

induces apoptosis.

miR-30: A family of microRNAs that act as crucial regulators of apoptotic signaling pathways.

M30 Assay: An immunoassay used to detect and quantify apoptosis in epithelial cells.

Application Note 1: Tyrphostin AG30
Audience: Researchers, scientists, and drug development professionals.

Introduction: Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor

Receptor (EGFR) tyrosine kinase.[1] As a member of the tyrphostin family, it is a valuable tool

for investigating cellular signal transduction pathways that regulate cell growth, differentiation,

and apoptosis.[1][2] Dysregulation of EGFR signaling is a hallmark of numerous cancers,

making inhibitors like Tyrphostin AG30 critical for cancer research and the development of

potential therapeutic agents.[1]
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Mechanism of Action: Tyrphostin AG30 primarily exerts its biological effects by competitively

inhibiting ATP binding to the catalytic domain of EGFR.[1][3] This action prevents the

autophosphorylation of the receptor upon ligand binding, which is a critical first step in

activating downstream signaling cascades. By blocking this event, Tyrphostin AG30 effectively

attenuates signals that promote cell proliferation and survival. Key signaling pathways

modulated by Tyrphostin AG30 include the RAS-RAF-MEK-ERK (MAPK) pathway and the

PI3K-Akt-mTOR pathway.[1][2] The disruption of these pro-survival pathways is a primary

driver of its pro-apoptotic effects.[1]
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Caption: Tyrphostin AG30 inhibits EGFR, blocking downstream pro-survival pathways and

inducing apoptosis.

Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the

potency of a compound. It is crucial to determine the IC50 for your specific cell line and

experimental conditions as these values are not widely reported in public literature.[1]

Table 1: Template for Experimentally Determined IC50 Values of Tyrphostin AG30

Cell Line Cancer Type
IC50 (µM) after
24h

IC50 (µM) after
48h

IC50 (µM) after
72h

e.g., A431
Epidermoid

Carcinoma
User Determined User Determined User Determined

e.g., Primary

Erythroblasts
N/A User Determined User Determined User Determined

User Cell Line 1

User Cell Line 2

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of

cell viability and proliferation.

Materials:

96-well culture plates

Complete culture medium

Tyrphostin AG30 stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium.[3]

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to

allow for cell attachment.[3]

Treatment: Prepare serial dilutions of Tyrphostin AG30 in complete culture medium. Remove

the old medium and add 100 µL of the diluted Tyrphostin AG30 to the wells. Include a vehicle

control (DMSO).[1][4]

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C

until a purple formazan precipitate is visible.[1][4]

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.[1]

Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at 570

nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis using flow cytometry.

Materials:

Cell culture treated with Tyrphostin AG30

Annexin V-FITC and Propidium Iodide (PI) staining kit
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1X Binding Buffer

Flow cytometer

Procedure:

Cell Treatment: Treat cells with the desired concentrations of Tyrphostin AG30 for a specified

time.

Harvesting: Harvest both adherent and floating cells and centrifuge.

Washing: Wash the cells twice with ice-cold PBS.[3]

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Add Annexin V-FITC and PI according to the manufacturer's instructions.[3][4]

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells

are apoptotic, and cells positive for both Annexin V and PI are in late apoptosis or are

necrotic.[4]

Experimental Workflow Diagram:
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Caption: General workflow for studying the effects of Tyrphostin AG30.

Application Note 2: miR-30
Audience: Researchers, scientists, and drug development professionals.
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Introduction: The miR-30 family is a group of microRNAs that play significant roles in a variety

of cellular processes, including apoptosis.[5] MicroRNAs are small, non-coding RNA molecules

that regulate gene expression post-transcriptionally.[5] Depending on the cellular context and

the specific target genes, miR-30 family members can have either pro-apoptotic or anti-

apoptotic functions, making them important targets of study in cancer and other diseases.

Mechanism of Action: miR-30 family members regulate apoptosis by binding to the 3'-

untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation

or translational repression. This can impact both the intrinsic (mitochondrial) and extrinsic

(death receptor) apoptosis pathways. For example, in some contexts, miR-30b can inhibit the

PI3K/AKT signaling pathway by targeting key components, thereby promoting apoptosis.[5]

Conversely, in other scenarios, overexpression of a miR-30 family member might lead to

apoptotic resistance by targeting pro-apoptotic genes like Caspase-3.[5] The specific effect of

miR-30 is highly dependent on the cellular environment and the relative expression levels of its

various targets.
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Caption: miR-30 can regulate apoptosis by targeting both pro- and anti-apoptotic pathways.

Data Presentation
The function of miR-30 is dictated by the genes it targets. Below is a summary of some

validated targets of the miR-30 family that are involved in apoptosis and related pathways.

Table 2: Selected Targets of the miR-30 Family in Apoptosis and Cancer

miR-30
Member

Target Gene Pathway
Effect of miR-
30

Cell Type

miR-30b EGFR EGFR/PI3K/AKT Pro-apoptotic
Non-small-cell

lung cancer

miR-30b Derlin-1 PI3K/AKT Pro-apoptotic Breast cancer

miR-30b Caspase-3
Apoptosis

Execution
Anti-apoptotic Glioblastoma

miR-30d
BECN1, ATG5,

ATG12
Autophagy

Inhibition of

Autophagy
Cancer cells

miR-30a Beclin 1 Autophagy
Inhibition of

Autophagy
Cancer cells

Experimental Protocols
Protocol 3: Transfection of miR-30 Mimics or Inhibitors

This protocol describes how to transiently alter miR-30 levels in cultured cells.

Materials:

Cultured cells

miR-30 mimic or inhibitor and negative control

Transfection reagent (e.g., Lipofectamine)
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Opti-MEM or other serum-free medium

6-well plates

Procedure:

Cell Seeding: One day before transfection, seed cells in a 6-well plate so they reach 70-90%

confluency at the time of transfection.

Complex Formation:

For each well, dilute the miR-30 mimic/inhibitor (e.g., to a final concentration of 50 nM) in

serum-free medium.[6]

In a separate tube, dilute the transfection reagent in serum-free medium according to the

manufacturer's protocol.

Combine the diluted miRNA and the diluted transfection reagent. Mix gently and incubate

for 5-20 minutes at room temperature to allow complexes to form.

Transfection: Add the complexes drop-wise to the cells in the 6-well plate.

Incubation: Incubate the cells for 24-72 hours at 37°C before proceeding with downstream

assays.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to measure the mRNA levels of miR-30 target genes after transfection.

Materials:

Transfected cells

RNA extraction kit

cDNA synthesis kit

qPCR master mix
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Primers for target gene and a housekeeping gene (e.g., GAPDH)

Real-time PCR system

Procedure:

RNA Extraction: Extract total RNA from transfected cells using a commercial kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for

the target gene and a housekeeping gene.

Analysis: Run the reaction on a real-time PCR system. Analyze the data using the ΔΔCt

method to determine the relative expression of the target gene.

Experimental Workflow Diagram:
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Caption: Workflow for studying the function of miR-30 in apoptosis.

Application Note 3: M30 Apoptosis Assays
Audience: Researchers, scientists, and drug development professionals.

Introduction: The M30 antibody and related assays, such as the M30 Apoptosense® ELISA,

are specific tools for detecting apoptosis in cells of epithelial origin.[7] These assays do not

induce apoptosis but rather quantify it by detecting a specific neo-epitope on cytokeratin 18

(K18) that is generated by caspase cleavage during the apoptotic process.[8][9] This makes the
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M30 assay a valuable biomarker for measuring apoptosis in response to therapeutic agents or

other stimuli in both in vitro and in vivo settings.[9][10]

Mechanism of Detection: During apoptosis, executioner caspases (like caspase-3, -7, and -9)

cleave various cellular proteins.[7] One such substrate is K18, an intermediate filament protein

found in epithelial cells. Caspases cleave K18 at position Asp396. The M30 monoclonal

antibody specifically recognizes this cleaved K18 fragment (ccK18) and does not bind to the

intact, native K18 protein found in healthy or necrotic cells.[9] Therefore, the detection of the

M30 epitope is a specific indicator of caspase-mediated apoptosis in epithelial cells.

Detection Principle Diagram:

Epithelial Cell

Intact Keratin 18 Caspase-Cleaved K18
(ccK18)

 Cleavage
Activated Caspases M30 Antibody

 Specific Binding
Apoptotic Stimulus Detection

(ELISA, IHC, Flow Cytometry)

Click to download full resolution via product page

Caption: The M30 antibody specifically detects a caspase-cleaved fragment of Keratin 18.

Data Presentation
Results from M30 assays are typically quantitative, indicating the amount of apoptotic cell

death. It is important to note that the assay's reliability depends on sufficient K18 expression in

the cells being studied.[11][12]

Table 3: Interpretation of M30 Assay Results
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Assay Type Sample Type Typical Readout Interpretation

M30 Apoptosense®

ELISA

Serum, Plasma, Cell

Culture Supernatants,

Cell Lysates

U/L of ccK18

Higher values indicate

increased levels of

apoptosis.

Immunohistochemistry

(IHC)
Tissue Sections

Brown/Red

cytoplasmic staining

Stained cells are

identified as apoptotic

epithelial cells.

Immunocytochemistry

(ICC)
Cultured Cells

Fluorescent

cytoplasmic staining

Stained cells are

identified as apoptotic.

Flow Cytometry Cell Suspensions
% of M30-positive

cells

Quantifies the

percentage of

apoptotic cells in the

population.

Experimental Protocols
Protocol 5: M30 Apoptosense® ELISA

This protocol provides a general outline for using a commercial M30 ELISA kit. Always refer to

the specific manufacturer's protocol for details.

Materials:

M30 Apoptosense® ELISA kit (containing M5-coated plate, M30-HRP conjugate, standards,

etc.)

Samples (serum, plasma, or cell culture supernatant/lysate)

Microplate reader

Procedure:

Sample Preparation: Prepare samples and standards according to the kit's instructions.

Assay Procedure:
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Add standards and samples to the M5 antibody-coated microplate wells.

Incubate to allow ccK18 to bind to the capture antibody.

Wash the plate to remove unbound material.

Add the M30-HRP (Horseradish Peroxidase) conjugate. This antibody will bind to the

captured ccK18.

Incubate and wash again.

Add the TMB substrate. HRP will catalyze a color change.

Stop the reaction with the provided stop solution.

Measurement: Read the absorbance at 450 nm using a microplate reader.

Analysis: Calculate the concentration of ccK18 in the samples by comparing their

absorbance to the standard curve.

Protocol 6: Immunocytochemistry (ICC) for M30

This protocol describes the detection of apoptotic cells on a slide.

Materials:

Cells grown on coverslips or chamber slides

Fixative (e.g., Methanol)

Permeabilization buffer (e.g., PBS with 0.1% Tween-20)

Blocking solution (e.g., PBS with 1% BSA)

M30 CytoDEATH™ antibody

Fluorescently-labeled secondary antibody (e.g., anti-mouse IgG-FITC)

Nuclear counterstain (e.g., DAPI)
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Fluorescence microscope

Procedure:

Cell Culture and Treatment: Culture cells on coverslips and treat with an apoptosis-inducing

agent.

Fixation: Fix the cells with cold methanol.

Permeabilization: Wash and permeabilize the cells.

Blocking: Block non-specific antibody binding.

Primary Antibody: Incubate with the M30 CytoDEATH™ antibody (e.g., diluted 1:50 in

incubation buffer).[8]

Secondary Antibody: Wash and incubate with the fluorescently-labeled secondary antibody.

Counterstaining: Stain the nuclei with DAPI.

Mounting and Visualization: Mount the coverslips onto slides and visualize using a

fluorescence microscope. Apoptotic cells will show cytoplasmic fluorescence.

Experimental Workflow Diagram:
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Caption: Workflow for quantifying apoptosis using M30-based assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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